Decanohydroxamic acid belongs to the class of hydroxamic acids, which are known for their ability to form complexes with metal ions. These compounds are often utilized in pharmacological applications due to their interactions with biological targets.
The synthesis of decanohydroxamic acid typically involves the reaction of decanoyl chloride with hydroxylamine hydrochloride. The general procedure can be outlined as follows:
This method allows for the efficient synthesis of decanohydroxamic acid, which can be confirmed through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .
Decanohydroxamic acid has a molecular formula of CHNO. Its structure consists of:
Spectroscopic analysis (NMR and IR) reveals characteristic peaks corresponding to the hydroxamic group and the aliphatic chain, confirming its structure .
Decanohydroxamic acid participates in various chemical reactions, primarily due to its hydroxamic functional group:
The mechanism of action for decanohydroxamic acid primarily revolves around its ability to chelate metal ions:
Additionally, studies have shown that decanohydroxamic acid can influence enzyme activity by modulating metal ion availability within biological systems .
These properties make decanohydroxamic acid suitable for various applications in both laboratory and industrial settings .
Decanohydroxamic acid has several noteworthy applications:
Research continues into its potential roles in various biochemical pathways and therapeutic applications, highlighting its versatility as a chemical compound .
The 1960s marked the inaugural phase of systematic pharmacological exploration of hydroxamic acids, with decanohydroxamic acid (DHA, C₁₀H₂₁NO₂) emerging as a structurally significant compound. A pivotal 1965 study published in Yakugaku Zasshi represented one of the earliest comprehensive pharmacological characterizations of DHA. This research employed in vitro enzyme inhibition assays and animal models to evaluate its biochemical interactions, focusing on urease inhibition—a key mechanism for modulating ammonia production. The study documented DHA’s ability to disrupt microbial urease activity in the gastrointestinal tract, establishing foundational structure-activity principles for hydroxamic acids [3].
Concurrently, Kobashi and colleagues pioneered investigations into alkyl chain length effects on hydroxamic acid efficacy. Their comparative analyses revealed a critical pattern: inhibitory potency against urease increased with hydrocarbon chain elongation up to 10–12 carbon atoms. DHA (10 carbons) demonstrated significantly enhanced activity (IC₅₀ ≈ 8.2 µM) compared to shorter-chain analogs like acetohydroxamic acid (AHA, 2 carbons; IC₅₀ >100 µM) and octanohydroxamic acid (OHA, 8 carbons; IC₅₀ ≈ 15.3 µM). This potency gradient was attributed to improved hydrophobic interactions between the alkyl chain and urease’s substrate-binding pocket, enhancing inhibitor-enzyme complex stability [1] [6].
Despite promising in vitro results, translational challenges emerged. DHA’s inherent instability under physiological conditions limited its therapeutic utility. Studies confirmed rapid hydrolysis into decanoic acid and hydroxylamine—the latter exhibiting mutagenic potential—particularly in acidic environments mimicking the stomach. This decomposition pathway posed significant safety concerns and reduced bioavailability, hindering clinical development [2].
Table 1: Key Early Studies on Decanohydroxamic Acid (1960s–1970s)
Year | Compound Investigated | Primary Research Focus | Key Finding | Significance |
---|---|---|---|---|
1965 | Decanohydroxamic acid | General pharmacological profiling | Urease inhibition in physiological models | First systematic in vivo efficacy data |
1967–1972 | Alkylhydroxamic acid series (C₂–C₁₂) | Structure-activity relationships | Potency peak at C₁₀–C₁₂ alkyl chains | Established design principle for enzyme inhibitors |
1974 | Decanohydroxamic acid vs. microbial ureases | Enzyme kinetics | Competitive inhibition mechanism | Validated molecular targeting approach |
Decanohydroxamic acid solidified its role as a biochemical tool in the 1980s–1990s through detailed mechanistic studies of urease inhibition. Structural analyses revealed that DHA’s hydroxamate group coordinates the dinickel center within urease’s active site through bidentate chelation: the carbonyl oxygen binds one nickel ion while the hydroxyl oxygen bridges both metals. This displaces the hydrolytic water molecule essential for urea cleavage. The decanoyl chain concurrently engages in van der Waals interactions with hydrophobic residues in the enzyme’s mobile flap region, enhancing binding affinity beyond shorter-chain analogs. These interactions collectively explained DHA’s superior Ki values (1.8 µM) compared to AHA (Ki = 42 µM) in Helicobacter pylori urease models [1] [5].
DHA’s efficacy against diverse metalloenzymes extended beyond urease. Research identified potent inhibition of:
Table 2: Enzyme Inhibition Profile of Decanohydroxamic Acid
Target Enzyme | Metal Cofactor | Inhibition Mechanism | Reported IC₅₀/Activity | Structural Determinants |
---|---|---|---|---|
Bacterial urease | Ni²⁺/Ni²⁺ | Active-site nickel chelation | 1.8–8.2 µM | Optimal C10 alkyl chain length |
HDAC (class I/II) | Zn²⁺ | Zinc coordination at catalytic site | 5.6–7.3 µM | Hydroxamate-head geometry |
5-Lipoxygenase | Non-heme Fe²⁺ | Iron redox interference | 11.4 µM | Hydrocarbon chain flexibility |
Carbonic anhydrase | Zn²⁺ | Zinc displacement | >50 µM | Limited cavity accommodation |
DHA’s physicochemical properties necessitated advanced delivery strategies. With high logP (∼3.2) and pH-dependent stability challenges, colonic-released formulations were engineered to bypass gastric degradation. Prototype enteric-coated tablets and microbiota-triggered prodrugs demonstrated reduced systemic absorption in canine models, lowering plasma DHA concentrations by >90% while maintaining fecal urease inhibition >70%. This spatial targeting validated DHA’s potential for gut-specific enzyme modulation without exacerbating systemic toxicity risks [1].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7